
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and an acetylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 2-chloroquinoline-6-sulfonyl chloride: This intermediate is prepared by reacting 2-chloroquinoline with chlorosulfonic acid under controlled conditions.
Coupling with 5-acetylpyridin-2-amine: The sulfonyl chloride intermediate is then reacted with 5-acetylpyridin-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and sulfonamide groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of oxidized products at the acetyl or sulfonamide groups.
Reduction: Formation of reduced derivatives of the compound.
Hydrolysis: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide: shares structural similarities with other sulfonamide and quinoline derivatives.
2-chloroquinoline-6-sulfonamide: Lacks the acetylpyridine moiety.
5-acetylpyridin-2-yl sulfonamide: Lacks the quinoline ring.
Uniqueness
- The presence of both the quinoline ring and the acetylpyridine moiety in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
923034-31-5 |
|---|---|
Formule moléculaire |
C16H12ClN3O3S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide |
InChI |
InChI=1S/C16H12ClN3O3S/c1-10(21)12-3-7-16(18-9-12)20-24(22,23)13-4-5-14-11(8-13)2-6-15(17)19-14/h2-9H,1H3,(H,18,20) |
Clé InChI |
MOAATAUFZHYSSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



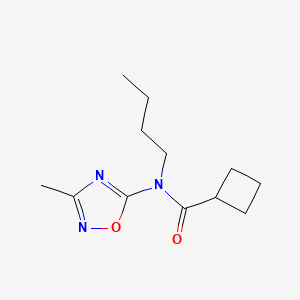
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
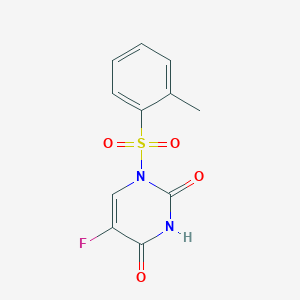
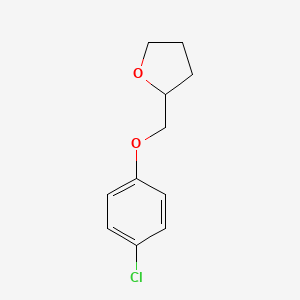
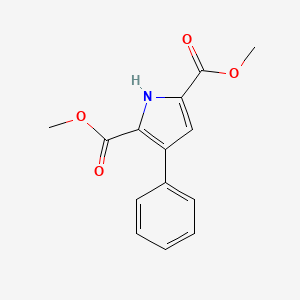

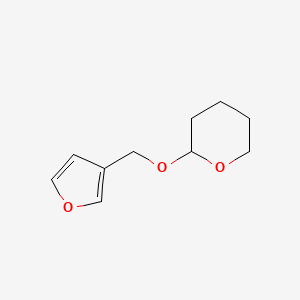



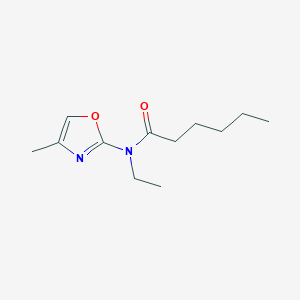
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)

